4-(2-furyl)benzoic Acid
Overview
Description
4-(2-furyl)benzoic Acid is a chemical compound with the molecular formula C11H8O3 and a molecular weight of 188.18 . It is used in laboratory chemicals .
Molecular Structure Analysis
The InChI code for 4-(2-furyl)benzoic Acid is 1S/C11H8O3/c12-11(13)9-5-3-8(4-6-9)10-2-1-7-14-10/h1-7H,(H,12,13) . This indicates the presence of 11 carbon atoms, 8 hydrogen atoms, and 3 oxygen atoms in the molecule .Physical And Chemical Properties Analysis
4-(2-furyl)benzoic Acid is a solid at room temperature . The safety data sheet suggests that it should be stored in a well-ventilated place with the container kept tightly closed .Scientific Research Applications
Cyclisation and Benzofuran Derivatives
- 4-(2-furyl)benzoic Acid has been utilized in the cyclisation of 3-methoxycarbonyl-cis-4-(2-furyl)but-3-enoic acid using acetic anhydride and sodium acetate to form methyl 4-acetoxybenzofuran-6-carboxylate, which is then converted into 4-methoxybenzofuran. This illustrates its role in synthesizing benzofuran derivatives (Abdel‐Wahhab & El-Assal, 1968).
Anti-Malarial Agents
- 4-(2-furyl)benzoic Acid derivatives have shown promise as novel leads for anti-malarial agents. Specifically, N-(4-acylamino-3-benzoylphenyl)-[5-(4-nitrophenyl)-2-furyl]acrylic acid amides demonstrate significant activity against multi-drug resistant Plasmodium falciparum strains (Wiesner et al., 2003).
Electrophilic Reactions and EP1 Receptor Antagonism
- A series of 4-[(2-{isobutyl[(5-methyl-2-furyl)sulfonyl]amino}phenoxy)methyl]benzoic acids, which are structurally related to 4-(2-furyl)benzoic Acid, have been synthesized and evaluated for their EP receptor affinities and EP1 receptor antagonist activities. This application is significant in the context of pharmacological research (Naganawa et al., 2006).
Electronic Effects in Organic Chemistry
- The electronic effects of the 2-furyl group, which includes 4-(2-furyl)benzoic Acid, have been analyzed by measuring pKa values and solvolysis rate constants. This study is crucial for understanding the electron-withdrawing inductive effects and resonance capabilities of the 2-furyl group in organic synthesis (Fringuelli et al., 1971).
Polymer Synthesis and Electrochemical Properties
- 4-(2-Furyl) benzenamine, closely related to 4-(2-furyl)benzoic Acid, has been synthesized and used to create poly(4-(2-furyl) benzenamine)
(PFBA). This polymer demonstrates significant electrochromic properties and potential applications in corrosion protection, highlighting the versatility of 4-(2-furyl)benzoic Acid derivatives in materials science (Shahhosseini et al., 2015).
Photo-Nazarov Reactions in Organic Synthesis
- 4-(2-furyl)benzoic Acid derivatives have been used in the flow photochemical approach for the Nazarov reactions of 2-furyl vinyl ketones. This process is essential for producing furan-fused cyclopentanones, which are key structures in various biologically active natural products (Ashley et al., 2018).
Inhibitors in Antibiotic Resistance
- Compounds structurally similar to 4-(2-furyl)benzoic Acid have been identified as potential inhibitors against the aminoglycoside resistance enzyme AAC(6')-Ib. This application is significant in addressing the growing challenge of antibiotic resistance (Lin et al., 2013).
Applications in Food Science
- While not directly involving 4-(2-furyl)benzoic Acid, research on benzoic acid and its derivatives, which include furan compounds, has been extensive in food science. This includes studies on their natural occurrence in foods, uses as additives, and their effects on human health (del Olmo et al., 2017).
Safety And Hazards
4-(2-furyl)benzoic Acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-(furan-2-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c12-11(13)9-5-3-8(4-6-9)10-2-1-7-14-10/h1-7H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJYVBSPOBUCMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408683 | |
Record name | 4-(2-furyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00408683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-furyl)benzoic Acid | |
CAS RN |
35461-98-4 | |
Record name | 4-(2-furyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00408683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Fur-2-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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